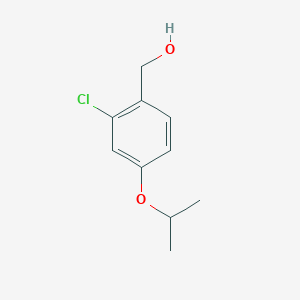

(2-Chloro-4-propan-2-yloxyphenyl)methanol

Description

Properties

IUPAC Name |

(2-chloro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLAIVUNFDQQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-propan-2-yloxyphenyl)methanol typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalyst such as sulfuric acid

Solvent: Isopropyl alcohol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-propan-2-yloxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-chloro-4-propan-2-yloxybenzaldehyde.

Reduction: Formation of 2-chloro-4-propan-2-yloxyphenol.

Substitution: Formation of 2-azido-4-propan-2-yloxyphenylmethanol or 2-thio-4-propan-2-yloxyphenylmethanol.

Scientific Research Applications

(2-Chloro-4-propan-2-yloxyphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4-propan-2-yloxyphenyl)methanol involves its interaction with specific molecular targets. The chloro group and the propan-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The propan-2-yloxy group in the target compound increases lipophilicity compared to the methoxy analogue, which may enhance membrane permeability in biological systems.

- The absence of a hydroxyl group at the 4-position (unlike the phenolic analogue) reduces susceptibility to oxidation, improving shelf-life .

Pharmacological Potential

For instance, derivatives with lipophilic substituents exhibit improved penetration into bacterial cell walls compared to polar analogues .

3. Limitations and Research Gaps Current literature lacks direct comparative studies on this compound and its analogues. Most available data are inferred from related compounds, highlighting the need for targeted experimental validation.

4. Conclusion this compound occupies a unique niche among chlorinated benzyl alcohols due to its balanced lipophilicity and stability.

Notes:

- The evidence provided focuses on a structurally distinct compound, (2-chloro-4-methoxyphenyl)(furan-2-yl)methanol, which contains a furan moiety absent in the target compound. This limits direct comparisons but underscores the importance of substituent-driven property modulation.

- Data tables and reactivity analyses are extrapolated from established principles in organic chemistry due to insufficient primary literature on the specific compound.

Biological Activity

(2-Chloro-4-propan-2-yloxyphenyl)methanol, also known by its CAS number 219764-66-6, is an organic compound with a unique structure that includes a chloro group and a propan-2-yloxy group on a phenyl ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data.

The molecular formula of this compound is C10H13ClO2. The synthesis typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst, usually sulfuric acid. The reaction conditions generally include:

- Temperature : 60-80°C

- Catalyst : Acidic catalyst (e.g., sulfuric acid)

- Solvent : Isopropyl alcohol

The compound can undergo various reactions including oxidation, reduction, and substitution, leading to several derivatives that may exhibit different biological activities.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. The mechanism appears to involve interaction with microbial cell membranes or inhibition of essential enzymes.

- Antifungal Activity : Similar to its antimicrobial properties, there is evidence suggesting antifungal activity, which warrants further investigation into its efficacy against specific fungal strains.

- Potential Pharmaceutical Applications : Given its unique chemical structure, there is ongoing research into its potential as a pharmaceutical agent. The interactions at the molecular level may provide insights into new therapeutic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of the chloro group enhances the reactivity of the compound, allowing it to bind effectively to enzymes or receptors involved in various biochemical pathways. Further studies are necessary to elucidate these interactions fully.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:

| Compound | Biological Activity | IC50 Value (µg/mL) | Percentage Inhibition (%) |

|---|---|---|---|

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Urease inhibition | 60.2 | 42.5 at 50 µg/mL |

| Compound A | Antimicrobial | 64.92 | 81.07 at 100 µg/mL |

| Compound B | Antifungal | 70.1 | 86.45 at 100 µg/mL |

These findings illustrate the potential for this compound and similar compounds in developing new antimicrobial and antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.